molecular formula C7H6F3NO B6317784 2-Ethoxy-3,5,6-trifluoropyridine CAS No. 96631-24-2

2-Ethoxy-3,5,6-trifluoropyridine

Cat. No. B6317784
CAS RN: 96631-24-2
M. Wt: 177.12 g/mol
InChI Key: SYMIVOIXZKZPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-3,5,6-trifluoropyridine (2E3,5,6-TFP) is a trifluorinated pyridine derivative with a variety of applications in synthetic organic chemistry and scientific research. Its synthetic potential is due to its ability to serve as a versatile building block in organic synthesis. It can be used in a variety of reactions, such as alkylation, acylation, and amination. 2E3,5,6-TFP has also been used as a ligand in transition metal catalysis. Additionally, its unique structure has enabled it to be used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Biological Activity

2-Ethoxy-3,5,6-trifluoropyridine has been utilized in the synthesis of new fluorinated compounds. Studies have explored its role in producing Schiff bases with biological significance against various bacteria and fungi. For example, a study by Raache, Sekhri, and Tabchouche (2016) synthesized 4-amino-2-ethoxy-3,5,6-trifluoropyridine, which exhibited mild to moderate antibacterial activity against several strains, including Escherichia coli and Salmonella typhimurium, and significant antifungal activity against Candida albicans (Raache, Sekhri, & Tabchouche, 2016).

Chemical Synthesis and Optimization

This compound also plays a role in the synthesis of various other chemical structures. For instance, Zhi-li (2011) reported the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from related compounds, including 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one, investigating the effects of reaction conditions on yield (Zhi-li, 2011).

Role in Functionalized Heteroarenes Synthesis

1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a related compound, has been utilized as a key component in producing functionalized (trifluoromethyl)benzenes and -pyridines, demonstrating the versatility of fluorinated ethoxy compounds in chemical synthesis. This study by Volle and Schlosser (2002) highlights the utility of such compounds in creating a range of chemically significant structures (Volle & Schlosser, 2002).

Contribution to Pharmaceutical Synthesis

In pharmaceutical chemistry, related compounds like 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) have been instrumental in synthesizing trifluoromethyl-substituted heteroarenes, such as thiophenes, furans, pyrrols, and piperazines. A study by Sommer et al. (2017) demonstrated the synthesis of Celebrex® (celecoxib), a notable pharmaceutical product, using these compounds (Sommer et al., 2017).

properties

IUPAC Name

2-ethoxy-3,5,6-trifluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-2-12-7-5(9)3-4(8)6(10)11-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMIVOIXZKZPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5,6-trifluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Raache, L Sekhri, A Tabchouche - Oriental Journal of Chemistry, 2016 - Citeseer
The present work is aimed mainly to synthesize new fluorinated compounds and their biological significance against tested bacteria and fungus. Thus, the 4-amino-2-ethoxy-3, 5, 6-…
Number of citations: 1 citeseerx.ist.psu.edu
I RAACHE - dspace.univ-ouargla.dz
Au cours du présent travail, nous nous sommes intéressés à la synthèse de nouveaux composés de types bases de Schiff. Ces derniers sont obtenus essentiellement à partir d’une …
Number of citations: 0 dspace.univ-ouargla.dz
JB Roberge - docplayer.fr
1 الجمهورية الجزائرية الديمقراطية الشعبية REPUBLIQUE ALGERIEE DEMOCRATIQUE ET POPULAIRE وزارة التعليم العالي والبحث العلمي MIISTERE DE L ESEIGEMET SUPERIEURE …‎
Number of citations: 2 docplayer.fr

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